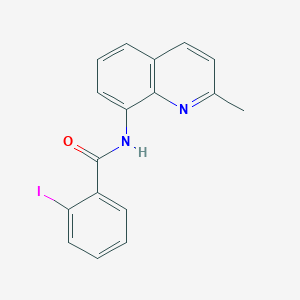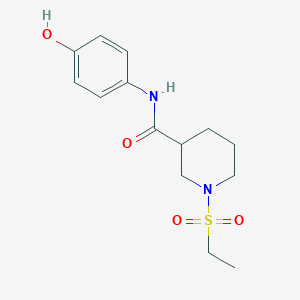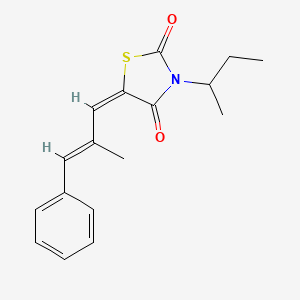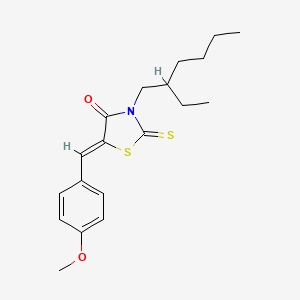
2-iodo-N-(2-methylquinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-iodo-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an iodine atom and a quinoline moiety, which makes it a promising candidate for drug development.
作用机制
The mechanism of action of 2-iodo-N-(2-methylquinolin-8-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Furthermore, it has been reported to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it has been shown to exhibit several pharmacological activities. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and survival. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell division. Moreover, it has been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
实验室实验的优点和局限性
The advantages of using 2-iodo-N-(2-methylquinolin-8-yl)benzamide in lab experiments include its high purity and stability, which makes it easy to handle and store. Additionally, its synthesis method is relatively simple and can be optimized to improve yield and purity. However, its limitations include its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
Several future directions for the research on 2-iodo-N-(2-methylquinolin-8-yl)benzamide can be identified. Firstly, further studies are needed to elucidate its mechanism of action and its molecular targets. Secondly, its potential applications in drug development should be explored further, including its use as a chemotherapeutic agent or as an antimicrobial agent. Additionally, its pharmacokinetics and toxicity should be studied in more detail to determine its safety and efficacy in vivo. Moreover, its potential applications in other fields, such as materials science and catalysis, should be investigated. Finally, the synthesis method of this compound should be optimized further to improve yield and purity and to reduce the use of hazardous chemicals.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and to optimize its synthesis method.
合成方法
The synthesis of 2-iodo-N-(2-methylquinolin-8-yl)benzamide involves the reaction between 2-methylquinoline-8-amine and 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired product. This synthesis method has been optimized and reported in several scientific publications, and the yield and purity of the product can be improved by using different reaction conditions.
科学研究应用
2-iodo-N-(2-methylquinolin-8-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been reported to have antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Moreover, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which makes it a promising candidate for drug development.
属性
IUPAC Name |
2-iodo-N-(2-methylquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O/c1-11-9-10-12-5-4-8-15(16(12)19-11)20-17(21)13-6-2-3-7-14(13)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWWORFYPTFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3I)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361856.png)
![1-methyl-1'-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5361864.png)
![N-{1-[3-(4-piperidinylmethyl)benzoyl]-4-piperidinyl}acetamide hydrochloride](/img/structure/B5361867.png)

![6-[(diethylamino)methyl]-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5361883.png)
![4-{[4-(2-furoyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5361894.png)
![N,N,4-trimethyl-3-(2-{methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5361901.png)
![4-({(2R,5S)-5-[(6-phenylpyridazin-3-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5361909.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5361916.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide](/img/structure/B5361920.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5361927.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B5361942.png)
